2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Chiral Purity Reference Standard Analytical Method Validation

Procure the racemic free base (CAS 122368-54-1) to ensure accurate analytical method validation and cost-effective process development. Unlike enantiomeric forms (CAS 201594-84-5, 210095-55-9) or salt derivatives (CAS 161558-45-8, 210095-58-2), this compound serves as Bepotastine Impurity 8, providing a combined (R+S) impurity profile for non-chiral HPLC. Suitable as a starting material for salt screening. Avoid failed ANDA submissions and irreproducible synthetic steps by ordering the correct CAS.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
CAS No. 122368-54-1
Cat. No. B128662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
CAS122368-54-1
Synonyms(RS)-4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine
Molecular FormulaC17H19ClN2O
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2
InChIKeyOTZYADIPHOGUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 122368-54-1): Bepotastine Intermediate Procurement Overview and Key Characteristics


2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 122368-54-1), with molecular formula C17H19ClN2O and molecular weight 302.8, is a critical racemic intermediate in the synthesis of Bepotastine besylate, a second-generation, non-sedating histamine H1 receptor antagonist with anti-inflammatory activity [1]. The compound comprises a pyridine ring, a 4-chlorophenyl group, and a piperidin-4-yloxy linker, featuring a chiral center that necessitates careful stereochemical control in synthetic applications . Its primary utility resides in pharmaceutical development as a key building block and as a reference standard for analytical method validation in Bepotastine-related impurity profiling [2].

Why Simple Substitution of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Fails: Critical Considerations for Analytical and Synthetic Reliability


Generic substitution of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 122368-54-1) with its chiral analogs or salt forms introduces significant scientific risk. The racemic nature of CAS 122368-54-1 distinguishes it from the single-enantiomer variants (S)-enantiomer (CAS 201594-84-5) and (R)-enantiomer (CAS 210095-55-9), each of which has distinct optical activity and regulatory relevance . Furthermore, salt derivatives such as the p-nitrobenzoate salt (CAS 161558-45-8) or tartrate salt (CAS 210095-58-2) possess altered physicochemical properties—including molecular weight, solubility, and melting point—that fundamentally affect synthetic yield and analytical quantification [1]. In Bepotastine quality control, CAS 122368-54-1 serves as a defined impurity marker (Bepotastine Impurity 8), whereas its salt forms represent different impurity standards [2]. Procurement of the incorrect CAS number leads to failed analytical validation, irreproducible synthetic steps, and potential regulatory non-compliance during ANDA submissions.

Quantitative Differentiation Guide: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Versus Chiral Analogs and Salt Forms


Racemic Versus Single Enantiomer: Critical Differentiation for Non-Stereoselective Analytical Validation

CAS 122368-54-1 is the racemic mixture (1:1 ratio of R and S enantiomers), whereas CAS 201594-84-5 is the single (S)-enantiomer and CAS 210095-55-9 is the single (R)-enantiomer [1]. As a racemate, CAS 122368-54-1 possesses zero net optical rotation, making it the appropriate non-stereoselective reference standard for achiral HPLC method development and for quantifying total Bepotastine-related impurities where enantiomeric separation is not required .

Chiral Purity Reference Standard Analytical Method Validation Impurity Profiling

Analytical Purity Benchmarks: Comparator Analysis of Commercially Available 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Commercially available CAS 122368-54-1 is supplied across a range of purity specifications. Vendors report HPLC purity ranging from 95.0% to 99.0% [1]. The highest documented purity specification is 99% (HPLC) from Adamas (RG grade), which exceeds the >98% (HPLC) specification from AKSci (Reference Standard grade) and Capot Chemical, and the 95.0% minimum specification from CymitQuimica [1].

HPLC Purity QC Standards Reference Material Supplier Comparison

Salt Versus Free Base: Molecular Weight Differential and Analytical Quantification Impact

CAS 122368-54-1 is the free base form (MW = 302.80) [1]. In contrast, the p-nitrobenzoate salt (CAS 161558-45-8) has a molecular weight of 469.92, representing a 55.2% increase [2]. Similarly, the tartrate salt (CAS 210095-58-2) has a molecular weight of 452.89, a 49.6% increase [3]. This substantial difference requires molar correction factors for accurate quantitative HPLC analysis.

Molecular Weight Correction Free Base Salt Form Quantitative Analysis

High-Value Procurement Scenarios for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: Where CAS 122368-54-1 is Irreplaceable


Bepotastine Besylate ANDA Impurity Profiling and Method Validation

CAS 122368-54-1 is formally designated as Bepotastine Impurity 8 in pharmaceutical quality control frameworks and is supplied with fully characterized analytical data compliant with regulatory guidelines [1]. Procuring the racemic free base ensures accurate spiking and recovery studies during HPLC method development, validation, and subsequent commercial batch release testing for Bepotastine besylate drug substance and drug product. The 99% (HPLC) RG grade from Adamas provides the highest available purity for reference standard applications [2].

Non-Stereoselective Bepotastine Intermediate Synthesis and Process Development

In the synthetic pathway toward Bepotastine, CAS 122368-54-1 serves as the key racemic intermediate prior to the chiral resolution step that yields the active (S)-enantiomer [3]. As described in patent CN104031029A, this compound can be synthesized via condensation etherification and alkylation reactions [4]. Procuring the racemic material supports cost-effective, large-scale process development before committing to expensive chiral resolution or asymmetric synthesis steps. Suppliers including Capot Chemical offer production scale up to kilograms for process research applications [5].

Reference Standard for Achiral Analytical Method Cross-Validation

For laboratories conducting non-chiral HPLC or UPLC analysis of Bepotastine intermediates and process-related impurities, CAS 122368-54-1 provides a racemic reference that represents the combined (R+S) impurity profile without requiring chiral column separation . This approach reduces analytical complexity and cost while maintaining compliance with ICH Q3A guidelines for impurity threshold reporting. The compound is available as an AKSci Reference Standard (>98% HPLC) suitable for use as a calibrant in method transfer and inter-laboratory cross-validation studies .

Free Base Starting Material for Custom Salt Formation Studies

Research teams developing novel Bepotastine formulations or alternative salt forms require the free base (CAS 122368-54-1) as the starting material for salt screening and polymorph identification. The free base (MW 302.80) can be reacted with various acids (e.g., besylic acid for Bepotastine besylate, or alternative counterions) to generate novel pharmaceutical salts . In contrast, procuring a pre-formed salt such as CAS 161558-45-8 (p-nitrobenzoate) precludes this flexibility and requires additional deprotection steps to regenerate the free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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